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Compound of Interest

Compound Name: Y06137

Cat. No.: B15568974

For researchers, scientists, and drug development professionals, this guide provides an in-
depth overview of Y06137, a potent and selective BET (Bromodomain and Extra-Terminal)
inhibitor. This document outlines its primary vendor for research purposes, summarizes key
quantitative data, details experimental protocols, and visualizes its mechanism of action and
experimental workflows.

Acquiring Y06137 for Research

Y06137 is available for research purposes from the following supplier:

Supplier Catalog Number CAS Number

MedChemExpress HY-124596 2226534-49-0

It is crucial to note that Y06137 is intended for research use only and is not for human
consumption.

Core Concepts and Mechanism of Action

Y06137 is a potent and selective inhibitor of the BET family of proteins, with a strong binding
affinity for the first bromodomain of BRD4 (BRD4(1))[1][2][3]. BET proteins are epigenetic
readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine
residues on histones, they recruit transcriptional machinery to specific gene promoters and
enhancers.
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In the context of castration-resistant prostate cancer (CRPC), the BET protein BRD4 is a key
driver of oncogenic gene expression programs, including those regulated by the Androgen
Receptor (AR) and the proto-oncogene MYC. Y06137 exerts its anti-cancer effects by
competitively binding to the acetyl-lysine binding pocket of BRD4, thereby displacing it from
chromatin. This prevents the transcription of key genes involved in cancer cell proliferation,
survival, and growth, such as AR and MYC[1][2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data for Y06137 based on published
research.

Table 1: Binding Affinity and Inhibitory Concentrations

Parameter Value Cell Lines Reference
::':;ngZ:ity (Kd) 81 nM - [11[21[3]
IC50 (Cell Viability) 0.47 uM LNCaP [1]

0.84 uM C4-2B [1]

0.70 uM 22Rv1 [1]

0.29 uM VCaP [1]

Table 2: In Vivo Efficacy in C4-2B CRPC Xenograft Model

Dosage and Tumor Growth
Treatment O . o Reference
Administration Inhibition (TGI)
50 mg/kg,
intraperitoneal
Y06137 51% [1]

injection, 5 times per

week for 25 days

Experimental Protocols
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Detailed methodologies for key experiments involving Y06137 are provided below. These
protocols are based on the primary research that characterized this compound.

Cell Viability Assay

This protocol is used to determine the concentration-dependent effect of Y06137 on the viability
of prostate cancer cell lines.

Cell Seeding: Seed prostate cancer cells (LNCaP, C4-2B, 22Rv1, or VCaP) in 96-well plates
at an appropriate density and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of Y06137 (e.g., from
0.001 to 100 uM) or a vehicle control (such as DMSO).

Incubation: Incubate the cells for a specified period (e.g., 96 hours for LNCaP and C4-2B,
144 hours for VCaP).

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-
Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically
active cells.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the
dose-response data to a nonlinear regression curve.

Western Blot Analysis

This protocol is used to assess the effect of Y06137 on the protein levels of AR and MYC.

o Cell Lysis: Treat prostate cancer cells (e.g., 22Rv1) with Y06137 at various concentrations
(e.0., 1, 2, 4, 8, and 16 uM) for a specified time (e.g., 48 hours). Lyse the cells in RIPA buffer
supplemented with protease and phosphatase inhibitors.

¢ Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer them to a polyvinylidene difluoride (PVDF) membrane.
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» Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine
serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane
with primary antibodies against AR and MYC, and a loading control (e.g., B-actin or GAPDH)
overnight at 4°C.

e Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an
enhanced chemiluminescence (ECL) detection system.

e Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of Y06137 in a mouse model of castration-
resistant prostate cancer.

o Cell Implantation: Subcutaneously implant C4-2B prostate cancer cells into the flanks of
male immunodeficient mice (e.g., BALB/c nude mice).

o Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-
200 mms3). Randomly assign the mice to treatment and control groups.

e Compound Administration: Administer Y06137 (e.g., 50 mg/kg) or a vehicle control to the
mice via intraperitoneal injection, typically five times a week.

e Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.qg.,
every 2-3 days).

e Monitoring: Monitor the body weight and general health of the mice throughout the study.

o Endpoint and Analysis: At the end of the study (e.g., after 25 days), euthanize the mice and
excise the tumors. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the
treatment.

Visualizations

The following diagrams illustrate the signaling pathway affected by Y06137 and a typical
experimental workflow.
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Y06137 Mechanism of Action in CRPC
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Caption: Signaling pathway illustrating how Y06137 inhibits BRD4, leading to decreased

transcription of AR and MYC, and subsequent inhibition of tumor growth.
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Typical Experimental Workflow for YO6137 Evaluation
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Caption: A logical workflow for the preclinical evaluation of Y06137, from initial in vitro
screening to in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Y06137: A Technical Guide for Researchers in Drug
Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568974#where-to-buy-y06137-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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